2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which combines aromatic rings with functional groups that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate typically involves multiple steps. One common method starts with the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then subjected to a bromination reaction to introduce the bromine atom at the para position relative to the acetylamino group. Finally, the propoxybenzenesulfonate group is introduced through a sulfonation reaction, followed by the attachment of the propoxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include nitro derivatives or quinones.
Reduction: Products include amines or alcohols.
Hydrolysis: Sulfonic acids and phenols.
Scientific Research Applications
2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate
- 2-(Acetylamino)phenyl 4-chloro-3-propoxybenzenesulfonate
- 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate
Uniqueness
2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its specific structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
(2-acetamidophenyl) 4-bromo-3-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-3-10-23-17-11-13(8-9-14(17)18)25(21,22)24-16-7-5-4-6-15(16)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLQKDDZZGALHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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